

Application Notes & Protocols: Techniques for Isolating and Purifying "Codamin P" Active Ingredients

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Codamin P

Cat. No.: B12785152

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Introduction

Codamin P is a combination analgesic formulation designed for the symptomatic treatment of mild to moderate pain and fever.^{[1][2][3]} Its efficacy stems from the synergistic action of three active pharmaceutical ingredients (APIs): paracetamol (an analgesic and antipyretic), codeine phosphate (an opioid analgesic), and caffeine (a central nervous system stimulant that enhances analgesia).^{[2][3][4]} Each tablet typically contains 400 mg of paracetamol, 15 mg of codeine phosphate hemihydrate, and 23 mg of anhydrous caffeine.^{[1][2][4]}

For researchers in drug development, quality control, and metabolic studies, the ability to effectively isolate and purify these individual active ingredients from the tablet matrix is crucial. This document provides detailed protocols for the separation and purification of paracetamol, codeine, and caffeine from "**Codamin P**" tablets, leveraging their distinct physicochemical properties. The primary strategy involves a multi-step liquid-liquid extraction based on the acid-base characteristics of the compounds, followed by purification through recrystallization.

Physicochemical Properties of Active Ingredients

A successful separation strategy relies on exploiting the differences in the physical and chemical properties of the target compounds. Paracetamol is a weak acid, codeine is a weak base, and caffeine is a very weak base, often treated as a neutral compound in simple

extraction schemes. These differences in acidity and basicity are fundamental to the liquid-liquid extraction protocol outlined below.

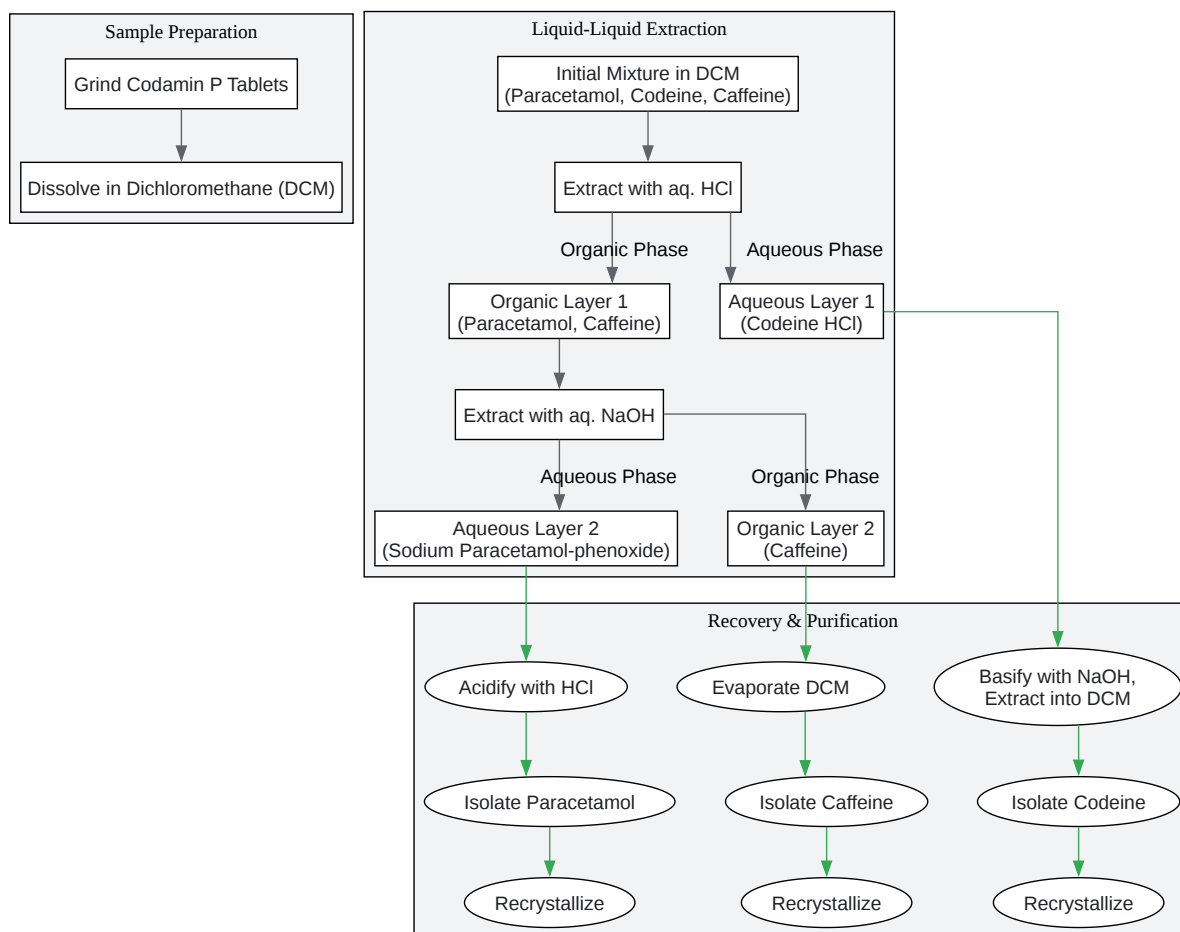
Table 1: Physicochemical Data of **Codamin P** Active Ingredients

Property	Paracetamol	Codeine Phosphate	Caffeine
Chemical Nature	Weakly Acidic	Weakly Basic (as salt of a strong acid)	Very Weakly Basic / Neutral
Molar Mass	151.16 g/mol	397.4 g/mol (phosphate salt)[5]	194.19 g/mol [6][7]
Melting Point	169-170.5 °C[8]	Decomposes at 220-240 °C[9]	~238 °C[6]
Solubility in Water	Sparingly soluble in cold water, more soluble in hot water.[8][10][11]	Soluble[9]	Moderately soluble in cold water, increases in hot water.[6]
Solubility in Organic Solvents	Soluble in ethanol, acetone, and propanone.[8][10] Insoluble in diethyl ether.[8]	Soluble in alcohol; slightly soluble in chloroform and ether.[12]	Soluble in chloroform; slightly soluble in ethanol and acetone.[13]
pKa	~9.5 (phenolic hydroxyl group)	~8.2 (protonated amine)	~0.6 (conjugate acid), 14 (as an acid)

Experimental Protocols

Overall Experimental Workflow

The separation process is designed to isolate each of the three active ingredients sequentially. The workflow begins with the extraction of all APIs from the tablet matrix, followed by a series of acid-base extractions to separate the compounds into different aqueous and organic phases. Finally, each compound is recovered and purified.



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Figure 1. Overall workflow for the separation of **Codamin P** active ingredients.

Protocol 1: Sample Preparation and Initial Extraction

This protocol describes the initial steps to extract the active ingredients from the tablet, removing insoluble excipients.

Materials:

- **Codamin P** tablets
- Mortar and pestle
- Dichloromethane (DCM)
- Conical flask
- Filter funnel and filter paper

Procedure:

- Weigh ten **Codamin P** tablets and calculate the average weight.
- Grind the tablets to a fine, homogenous powder using a mortar and pestle.
- Transfer the powder to a conical flask.
- Add 50 mL of dichloromethane to the flask.
- Stir the mixture for 15 minutes to dissolve the active ingredients. Paracetamol, codeine, and caffeine are soluble in DCM, while many tablet binders and fillers are not.
- Filter the mixture through a filter paper to remove the insoluble excipients.
- Collect the filtrate, which now contains the three active ingredients dissolved in DCM. This solution will be the starting material for the separation protocol.

Protocol 2: Separation by Acid-Base Liquid-Liquid Extraction

This protocol utilizes a separatory funnel and aqueous solutions of acid and base to separate the three active ingredients.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- DCM extract from Protocol 1
- Separatory funnel (250 mL)
- 5% aqueous Hydrochloric Acid (HCl)
- 5% aqueous Sodium Hydroxide (NaOH)
- Beakers or Erlenmeyer flasks for collection

Procedure:

- Separation of Codeine:
 - Transfer the DCM filtrate into the separatory funnel.
 - Add 30 mL of 5% aqueous HCl to the funnel.[\[16\]](#)[\[17\]](#)
 - Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
 - Allow the layers to separate. The bottom layer is the organic DCM phase, and the top layer is the aqueous acidic phase.
 - The basic codeine will react with HCl to form codeine hydrochloride, which is soluble in the aqueous layer.[\[16\]](#)[\[17\]](#)
 - Carefully drain the bottom organic layer (containing paracetamol and caffeine) into a clean flask labeled "Organic Layer 1".
 - Drain the top aqueous layer into a flask labeled "Aqueous Layer 1 (Codeine)".
- Separation of Paracetamol:

- Return "Organic Layer 1" to the separatory funnel.
- Add 30 mL of 5% aqueous NaOH to the funnel.
- Shake and vent as before, then allow the layers to separate.
- The weakly acidic paracetamol will react with NaOH to form its sodium salt (sodium p-acetamidophenoxide), which is soluble in the aqueous layer.[\[14\]](#)[\[16\]](#)
- Drain the bottom organic layer into a flask labeled "Organic Layer 2 (Caffeine)".
- Drain the top aqueous layer into a flask labeled "Aqueous Layer 2 (Paracetamol)".

Protocol 3: Recovery and Purification of Isolated Compounds

This protocol describes the steps to recover the solid, purified compounds from the three separate fractions obtained in Protocol 2.

Materials:

- "Aqueous Layer 1 (Codeine)", "Aqueous Layer 2 (Paracetamol)", "Organic Layer 2 (Caffeine)"
- Concentrated NaOH solution
- Concentrated HCl solution
- Fresh Dichloromethane (DCM)
- Anhydrous sodium sulfate
- Appropriate recrystallization solvents (Water for Paracetamol, Ethanol for Caffeine)[\[10\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)
- Büchner funnel and flask for vacuum filtration

Procedure:

- Recovery of Codeine:
 - Cool "Aqueous Layer 1" in an ice bath.
 - Slowly add concentrated NaOH solution dropwise while stirring until the solution is basic (pH > 10, check with pH paper). This will neutralize the codeine hydrochloride back to its free base form, which will precipitate out of the solution.
 - Extract the free base by adding 20 mL of fresh DCM, shaking in a separatory funnel, and collecting the organic layer. Repeat the extraction twice.
 - Combine the DCM extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude codeine.
 - Purify further by recrystallization.
- Recovery of Paracetamol:
 - Cool "Aqueous Layer 2" in an ice bath.
 - Slowly add concentrated HCl dropwise while stirring until the solution is acidic (pH < 5). This will neutralize the sodium salt of paracetamol, causing the pure paracetamol to precipitate.[\[14\]](#)[\[16\]](#)
 - Collect the white precipitate by vacuum filtration.
 - Wash the crystals with a small amount of cold deionized water.
 - Purify the crude paracetamol by recrystallization from hot water.[\[10\]](#)[\[19\]](#) Paracetamol is significantly more soluble in hot water than in cold water.[\[10\]](#)
- Recovery of Caffeine:
 - Take "Organic Layer 2 (Caffeine)" and dry it by adding a small amount of anhydrous sodium sulfate.
 - Filter or decant the DCM solution away from the drying agent.

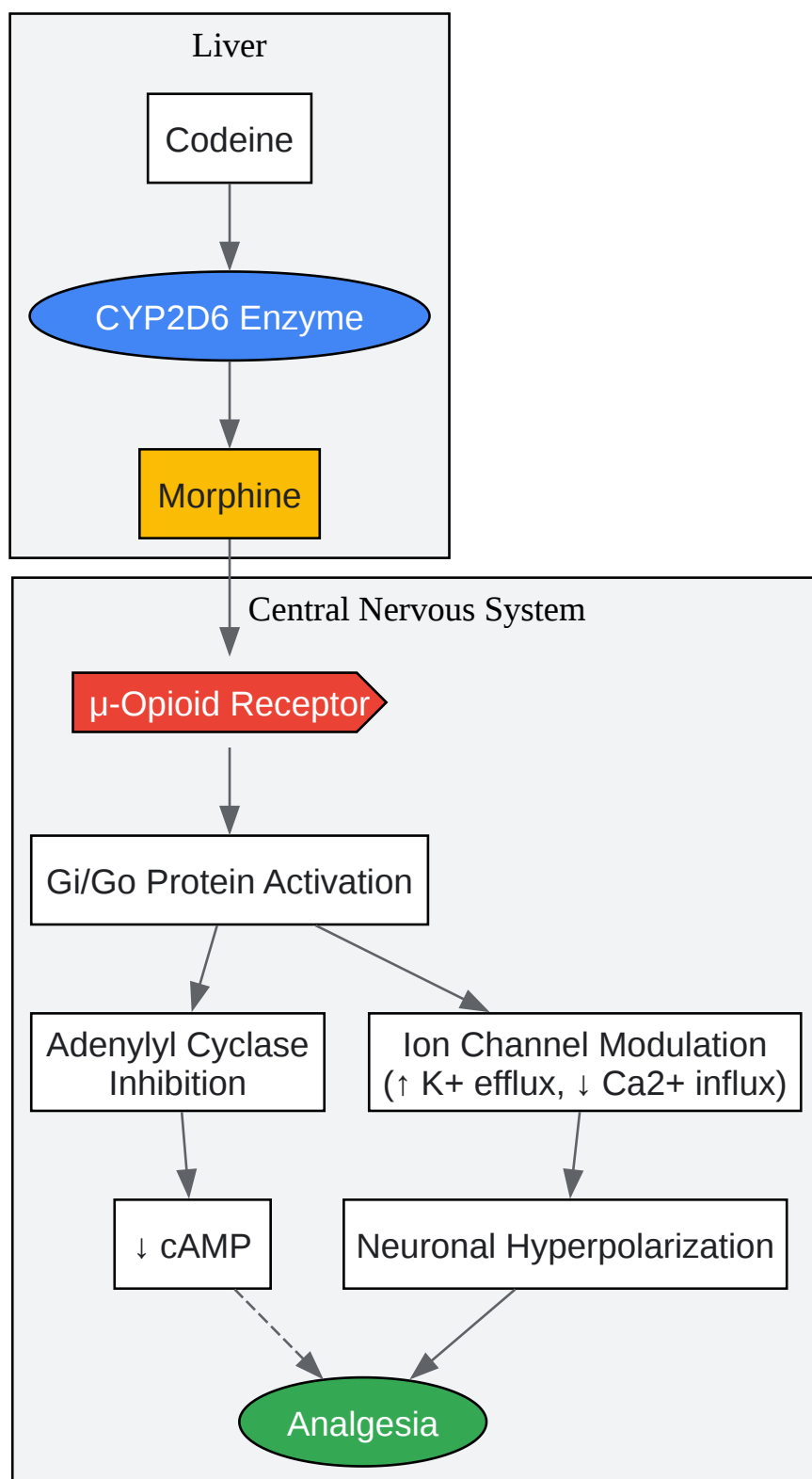
- Evaporate the DCM using a rotary evaporator or a gentle stream of air in a fume hood to obtain crude caffeine.
- Purify the crude caffeine by recrystallization from hot ethanol.[\[20\]](#)[\[21\]](#)[\[22\]](#)

Signaling Pathways of Active Ingredients

Understanding the mechanism of action is critical for drug development professionals. The active ingredients in **Codamin P** act on distinct biological pathways to produce their therapeutic effects.

Codeine Signaling Pathway

Codeine is a prodrug that is metabolized in the liver by the CYP2D6 enzyme into morphine.[\[5\]](#) Morphine then acts as an agonist at μ -opioid receptors in the central nervous system, leading to analgesia.

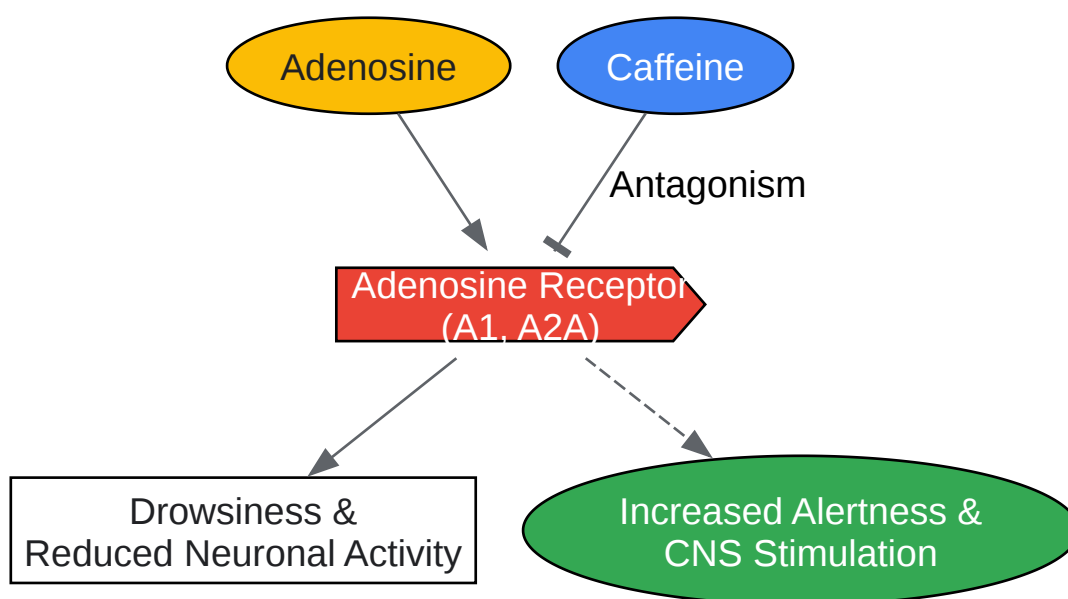


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Figure 2. Simplified signaling pathway for Codeine's analgesic effect.

Caffeine Signaling Pathway

Caffeine primarily acts as a non-selective antagonist of adenosine receptors (A1 and A2A). By blocking adenosine, which promotes relaxation and sleepiness, caffeine leads to increased alertness and central nervous system stimulation.



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Figure 3. Caffeine's mechanism as an adenosine receptor antagonist.

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